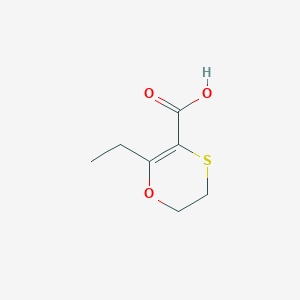

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSSVTISFWIFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 2-ethyl-5-nitrothiophene-3-carboxylic acid with hydrazine hydrate, followed by cyclization under basic conditions. The reaction conditions can be optimized for high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antibacterial Applications

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has demonstrated significant antibacterial activity against various gram-negative bacterial pathogens. Its effectiveness stems from its ability to inhibit bacterial growth by targeting specific metabolic pathways.

Mechanism of Action:

The compound interacts with succinate dehydrogenase, an enzyme crucial for bacterial respiration. By inhibiting this enzyme, the compound disrupts the electron transport chain, leading to reduced energy production in bacteria.

Hypoglycemic Activity

Research indicates that derivatives of this compound may possess hypoglycemic properties. These derivatives have been studied for their potential to regulate blood glucose levels effectively.

Case Study:

A study involving diabetic animal models showed that administration of the compound resulted in a significant decrease in blood glucose levels compared to controls. The exact mechanism remains under investigation but may involve modulation of insulin sensitivity or enhancement of glucose uptake by cells.

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity against various pathogens responsible for systemic and localized infections. It has been evaluated for efficacy against infections such as urinary tract infections and respiratory infections.

Research Findings:

In vitro studies revealed that the compound effectively inhibited the growth of common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.

Mecanismo De Acción

The mechanism of action of 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act by inhibiting succinate dehydrogenase, an enzyme involved in the electron transport chain. This inhibition prevents the reduction of ubiquinone, thereby disrupting cellular respiration in bacteria.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Oxathiin Derivatives

Key Observations :

- Substituent Position : The ethyl group at C2 (vs. phenyl or methyl) balances steric bulk and lipophilicity, enhancing solubility compared to phenyl derivatives .

- Functional Groups : The carboxylic acid at C3 enables direct conversion to amides or esters, contrasting with sulfone-containing analogs (e.g., 4,4-dioxo derivatives), which exhibit higher reactivity toward nucleophiles .

Physicochemical Properties

Actividad Biológica

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound has the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol. It is characterized by the presence of a sulfur atom within its oxathiin ring structure, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae . The compound's mechanism involves disrupting bacterial cellular respiration by inhibiting succinate dehydrogenase, an essential enzyme in the electron transport chain .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antimicrobial Efficacy

In addition to its antibacterial properties, this compound has shown broad-spectrum antimicrobial activity against various pathogens responsible for systemic, pulmonary, dermal, and urinary tract infections. Its derivatives have been investigated for their potential to treat infections caused by resistant strains of bacteria .

Hypoglycemic Activity

Derivatives of this compound have been explored for their hypoglycemic effects. Preliminary studies suggest that these compounds may help regulate blood glucose levels by enhancing insulin sensitivity or modulating glucose metabolism .

The primary mechanism of action for this compound involves the inhibition of key enzymes in bacterial metabolism. By targeting succinate dehydrogenase, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately bacterial cell death .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antibacterial Efficacy :

- A controlled study evaluated the antibacterial effects of the compound against multiple strains of gram-negative bacteria. Results indicated a dose-dependent response with significant inhibition at concentrations as low as 16 µg/mL.

- Hypoglycemic Effects :

- A study involving diabetic animal models demonstrated that administration of specific derivatives resulted in a statistically significant decrease in blood glucose levels compared to control groups.

Comparison with Similar Compounds

When compared to other compounds within the oxathiin family, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, 2-Ethyl derivatives exhibit enhanced antibacterial activity due to their unique structural features that facilitate better interaction with bacterial targets .

| Compound | Biological Activity |

|---|---|

| This compound | Strong antibacterial activity |

| 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid | Moderate antibacterial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Acid-catalyzed reactions using derivatives like methyl esters (e.g., methyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate) with thiols (e.g., 1,2-ethanedithiol) are common. Reaction optimization involves adjusting catalyst strength, solvent polarity, and temperature. For example, sulfuric acid in dichloromethane at 0–5°C yields intermediates that can be hydrolyzed to the target carboxylic acid .

- Hydrolysis of ethyl esters under basic conditions (e.g., NaOH at 95°C) is another route, achieving >90% yield for analogous compounds .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Use NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring conformation.

- X-ray crystallography resolves stereochemistry, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) .

- Compare with structural analogs (e.g., trifluoromethyl-substituted oxathiins) to assess substituent effects on stability .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Use full-body protective gear (e.g., Tyvek suits) and NIOSH-approved respirators if aerosolization occurs .

- Avoid drainage contamination; employ closed systems for reactions.

- Acute toxicity data (if unavailable) should be inferred from structurally related compounds classified as potential carcinogens (IARC/OSHA guidelines) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound?

- Methodological Answer :

- Perform molecular dynamics simulations to study ring strain and thermal stability.

- Density Functional Theory (DFT) models can predict acid-catalyzed reaction pathways (e.g., thiyl radical formation in thiol reactions) .

- Validate computational results with experimental kinetics (e.g., Arrhenius plots for decomposition rates) .

Q. What strategies resolve contradictions in experimental data related to its reaction pathways?

- Methodological Answer :

- Controlled replicate studies : Vary parameters (e.g., solvent, catalyst) to isolate confounding factors.

- Cross-validation : Compare HPLC/MS data with computational intermediates (e.g., transition-state modeling) .

- Statistical analysis : Apply ANOVA to assess significance of observed discrepancies (e.g., unexpected byproduct ratios) .

Q. What challenges arise in optimizing hydrolysis conditions for derivatives of this compound?

- Methodological Answer :

- Base strength and temperature : Strong bases (5M NaOH) at high temperatures (>90°C) risk decarboxylation. Mild conditions (1M NaOH, 20°C) reduce side reactions but may lower yields .

- Steric effects : Bulky substituents (e.g., ethyl groups) slow hydrolysis; use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.